4-Chloropyrimido[5,4-d]pyrimidine
CAS No.: 1260672-48-7
Cat. No.: VC16007717
Molecular Formula: C6H3ClN4
Molecular Weight: 166.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260672-48-7 |
|---|---|
| Molecular Formula | C6H3ClN4 |
| Molecular Weight | 166.57 g/mol |
| IUPAC Name | 4-chloropyrimido[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C6H3ClN4/c7-6-5-4(9-3-11-6)1-8-2-10-5/h1-3H |
| Standard InChI Key | IMADTTGGFZWIDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=NC=N1)C(=NC=N2)Cl |
Introduction
Structural Characteristics and Chemical Identity
Pyrimido[5,4-d]pyrimidines belong to the class of bicyclic 6+6 heterocyclic systems, where two pyrimidine rings are fused at positions 5 and 4 . The addition of a chlorine substituent at position 4 introduces unique electronic and steric effects, influencing reactivity and biological activity.
Molecular Architecture
The core structure consists of a pyrimido[5,4-d]pyrimidine scaffold (CHN), with a chlorine atom replacing a hydrogen at position 4. Computational studies on similar systems, such as pyrimido[5,4-d]pyrimidine-2,8-diones, reveal planar geometries and delocalized π-electron systems that enhance stability . The chlorine atom’s electronegativity (χ = 3.0) polarizes the ring, increasing susceptibility to nucleophilic substitution at adjacent positions.
Physicochemical Properties
While exact data for 4-chloropyrimido[5,4-d]pyrimidine are unavailable, analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 54660-78-5) offer approximate benchmarks :
| Property | Value | Source Compound |
|---|---|---|
| Molecular Weight | 129.548 g/mol | 4-Chloropyrimidin-5-amine |
| Melting Point | 110–116°C | |
| Boiling Point | 253.8±20.0°C | |
| LogP | 0.62 | |
| Solubility | Low in water, moderate in DMSO |
The chlorine atom’s presence typically reduces aqueous solubility but enhances lipid membrane permeability, a critical factor in drug design .
Synthetic Methodologies
The synthesis of 4-chloropyrimido[5,4-d]pyrimidine derivatives can be inferred from tandem reactions and chlorination strategies applied to related systems.
Tandem Reaction Approach
Rocha et al. (2023) demonstrated that 3,4-dihydropyrimido[5,4-d]pyrimidines undergo Dimroth rearrangement in the presence of piperidine to form aromatic derivatives . Subsequent treatment with aldehydes under acidic conditions yields 4,8-disubstituted analogs. Introducing chlorine may involve:
-
Direct Chlorination: Electrophilic substitution using Cl or SOCl at position 4.
-
Pre-functionalized Intermediates: Starting with chlorinated pyrimidine precursors, as seen in the synthesis of 4-chloro-7H-pyrrolo[2,4-d]pyrimidine .
Patent-Based Optimization
A 2025 patent (US10738058B2) outlines a four-step synthesis for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, achieving >99.5% purity without chromatography . Key steps include:
-
Cyclization of ethyl 2-cyano-4,4-diethoxybutanoate.
-
Chlorination using POCl or PCl.
Adapting this route to pyrimido[5,4-d]pyrimidine could involve substituting the pyrrole ring with a second pyrimidine.
Mechanistic Insights and Reaction Dynamics
Dimroth Rearrangement
The rearrangement of 3,4-dihydropyrimido[5,4-d]pyrimidines to aromatic derivatives proceeds via a retro-aza-Michael addition, followed by ring re-closure . Piperidine catalyzes this process by deprotonating intermediates, as confirmed by H NMR studies . Chlorine’s electron-withdrawing effect may accelerate this step by stabilizing transition states.
Chlorination Kinetics
In pyrrolo[2,3-d]pyrimidine systems, chlorination with POCl at 80–100°C achieves >90% conversion within 2 hours . Similar conditions could be applied to pyrimido[5,4-d]pyrimidine, though ring strain and electronic effects may necessitate higher temperatures.
Industrial and Environmental Considerations
Green Chemistry Metrics
A patent-based route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine boasts an E-factor of 8.2 (kg waste/kg product), outperforming earlier methods (E-factor >15) . Solvent recovery and catalyst reuse could further improve sustainability for pyrimido[5,4-d]pyrimidine derivatives.
Future Directions and Challenges
Targeted Drug Delivery
Conjugating 4-chloropyrimido[5,4-d]pyrimidine to fluorescein or nanoparticles may enhance tumor specificity, as demonstrated for equilibrative nucleoside transporter probes .
Computational Modeling
DFT studies could predict regioselectivity in chlorination and optimize reaction conditions. For example, Fukui indices may identify the most nucleophilic site for electrophilic attack .
Synthetic Biology
Engineered enzymes (e.g., halogenases) might enable biocatalytic chlorination, avoiding harsh reagents. This approach has succeeded in synthesizing chlorinated alkaloids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume